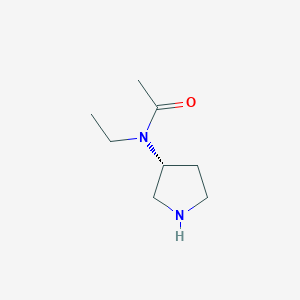
(R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide
Übersicht
Beschreibung
(R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide, also known as (R)-N-ethyl-3-pyrrolidinylacetamide or NEP, is a synthetic compound that belongs to the class of drugs known as nootropics. Nootropics are substances that enhance cognitive function, memory, and learning ability. NEP is a chiral compound, which means that it has two enantiomers, (R)-NEP and (S)-NEP. The (R)-enantiomer is the active form of the drug and is responsible for its cognitive-enhancing effects.
Wirkmechanismus
NEP works by inhibiting the breakdown of acetylcholine and dopamine in the brain. Acetylcholine is a neurotransmitter that is important for memory and learning, while dopamine is important for motivation and reward. By inhibiting their breakdown, NEP increases the levels of these neurotransmitters in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
NEP has been shown to have a number of biochemical and physiological effects. It increases the levels of acetylcholine and dopamine in the brain, which are important for cognitive function. It also increases blood flow to the brain, which can improve oxygen and nutrient delivery to brain cells. NEP has also been shown to have antioxidant properties, which can protect brain cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
NEP has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying cognitive function. It is also relatively safe and has few side effects. However, NEP is a synthetic compound and may not accurately reflect the effects of natural compounds on cognitive function.
Zukünftige Richtungen
There are a number of future directions for research on NEP. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease. NEP has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of new analogs of NEP with improved cognitive-enhancing properties. Finally, more research is needed to understand the long-term effects of NEP on cognitive function and brain health.
Wissenschaftliche Forschungsanwendungen
NEP has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning ability, and attention in both animal and human studies. NEP works by increasing the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which are important for cognitive function.
Eigenschaften
IUPAC Name |
N-ethyl-N-[(3R)-pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-10(7(2)11)8-4-5-9-6-8/h8-9H,3-6H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMWGGURJSUYGU-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNC1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCNC1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B3235481.png)


![1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B3235502.png)
![N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide](/img/structure/B3235507.png)


![[((R)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid](/img/structure/B3235527.png)
![[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B3235542.png)



